REACTION_SMILES
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[CH:22]([N:23]([CH2:24][CH3:25])[CH:26]([CH3:27])[CH3:28])([CH3:29])[CH3:30].[Cl:1][c:2]1[cH:3][c:4](-[c:8]2[cH:9][c:10]([CH2:15][CH3:16])[c:11](=[O:14])[nH:12][n:13]2)[cH:5][cH:6][cH:7]1.[Na+:32].[OH-:31].[P:17]([Cl:18])([Cl:19])([Cl:20])=[O:21]>>[Cl:1][c:2]1[cH:3][c:4](-[c:8]2[cH:9][c:10]([CH2:15][CH3:16])[c:11]([Cl:19])[n:12][n:13]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(-c2cccc(Cl)c2)n[nH]c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCc1cc(-c2cccc(Cl)c2)nnc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |